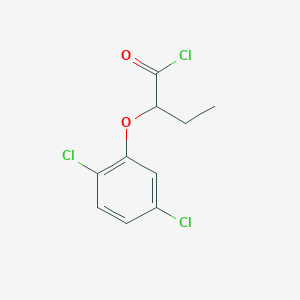

2-(2,5-Dichlorophenoxy)butanoyl chloride

CAS No.: 1160257-54-4

Cat. No.: VC2814094

Molecular Formula: C10H9Cl3O2

Molecular Weight: 267.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160257-54-4 |

|---|---|

| Molecular Formula | C10H9Cl3O2 |

| Molecular Weight | 267.5 g/mol |

| IUPAC Name | 2-(2,5-dichlorophenoxy)butanoyl chloride |

| Standard InChI | InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3 |

| Standard InChI Key | QCQPLNNBTMZBAE-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl |

| Canonical SMILES | CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl |

Introduction

Chemical Properties and Structure

Structural Features

2-(2,5-Dichlorophenoxy)butanoyl chloride consists of a 2,5-dichlorophenoxy group linked to a butanoyl chloride moiety . The structural arrangement includes:

-

A benzene ring with chlorine substitutions at positions 2 and 5

-

A phenoxy oxygen connecting the aromatic ring to the aliphatic chain

-

A butanoyl chloride group with a highly reactive carbonyl-chlorine bond

-

A chiral center at the carbon atom attached to the phenoxy group

Physical and Chemical Properties

The compound exhibits characteristic properties that influence its reactivity and applications. Table 1 summarizes the key physical and chemical properties of 2-(2,5-Dichlorophenoxy)butanoyl chloride:

Table 1: Physical and Chemical Properties of 2-(2,5-Dichlorophenoxy)butanoyl chloride

The recommended storage temperature of 2-8°C indicates sensitivity to environmental conditions , which aligns with the typical reactivity characteristics of acyl chlorides.

Chemical Reactivity

As an acyl chloride, 2-(2,5-Dichlorophenoxy)butanoyl chloride demonstrates high reactivity, particularly toward nucleophiles. The compound serves as an effective acylating agent, forming covalent bonds through nucleophilic attack on the carbonyl carbon. Key reaction pathways include:

-

Nucleophilic Substitution: Reacts with alcohols to form esters

-

Amide Formation: Reacts with amines to produce amides

-

Hydrolysis: Undergoes reaction with water to form the corresponding carboxylic acid, releasing hydrogen chloride

-

Reduction: Can be reduced to form alcohols using appropriate reducing agents

The presence of chlorine atoms at positions 2 and 5 on the phenyl ring influences the electronic distribution, potentially affecting the compound's reactivity profile compared to other dichlorophenoxy derivatives.

From 2-(2,5-Dichlorophenoxy)butanoic Acid

Another potential approach involves the chlorination of 2-(2,5-dichlorophenoxy)butanoic acid using chlorinating agents:

-

Starting with 2-(2,5-dichlorophenoxy)butanoic acid (CAS: 67021-77-6)

-

Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

-

Reaction under anhydrous conditions to avoid hydrolysis of the acyl chloride product

For the structurally related 2,4-dichlorobenzoyl chloride, a method involving catalyzed chlorination has been described, which could potentially be adapted for 2-(2,5-Dichlorophenoxy)butanoyl chloride synthesis .

Related Compounds and Structural Analogs

Comparison with 2-(2,4-Dichlorophenoxy)butanoyl chloride

2-(2,4-Dichlorophenoxy)butanoyl chloride (CAS: 854874-29-6) is a structural isomer of 2-(2,5-Dichlorophenoxy)butanoyl chloride, differing only in the position of one chlorine atom on the phenyl ring. This subtle structural difference may influence reactivity, biological activity, and physical properties.

Table 3: Comparative Analysis of 2-(2,5-Dichlorophenoxy)butanoyl chloride and Related Compound

Derivatives and Related Structures

Several compounds structurally related to 2-(2,5-Dichlorophenoxy)butanoyl chloride have been studied:

-

(2S)-2-(2,5-Dichlorophenoxy)butanoic acid (CAS: 67021-77-6): The carboxylic acid derivative with molecular formula C₁₀H₁₀Cl₂O₃ and molecular weight 249.09 g/mol . This compound would result from the hydrolysis of 2-(2,5-Dichlorophenoxy)butanoyl chloride.

-

4-(2,4-Dichlorophenoxy)butanohydrazide (CAS: 131426-24-9): A related compound containing a hydrazide group with potential biological activities.

-

2,5-Dichlorophenoxyacetic acid: A structural analog with potential herbicidal properties similar to the widely used 2,4-dichlorophenoxyacetic acid (2,4-D).

Analytical Methods and Characterization

The characterization and analysis of 2-(2,5-Dichlorophenoxy)butanoyl chloride can be achieved through various analytical techniques common in organic chemistry:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation through characteristic chemical shifts of aromatic protons, methylene groups, and the chiral carbon

-

Infrared (IR) Spectroscopy: Identification of characteristic absorption bands for C=O stretching (typically 1790-1815 cm⁻¹ for acyl chlorides) and C-Cl stretching

-

Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis

Chromatographic Techniques

-

Gas Chromatography (GC): Assessment of purity and composition

-

High-Performance Liquid Chromatography (HPLC): Analysis of reaction progress and product purity

Research Gaps and Future Directions

The current research landscape reveals several knowledge gaps and opportunities for further investigation of 2-(2,5-Dichlorophenoxy)butanoyl chloride:

-

Optimized Synthesis: Development and optimization of specific synthesis routes with improved yields and purity

-

Comparative Studies: Investigation of reactivity differences between 2,5- and 2,4-dichlorophenoxy derivatives

-

Biological Activity Screening: Systematic evaluation of the biological activities of derivatives

-

Structure-Activity Relationships: Analysis of how the 2,5-dichloro substitution pattern affects properties and activities compared to other substitution patterns

-

Green Chemistry Approaches: Development of environmentally friendly synthesis methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume